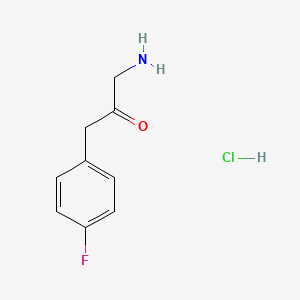

1-Amino-3-(4-fluorophenyl)propan-2-one hydrochloride

Description

Properties

IUPAC Name |

1-amino-3-(4-fluorophenyl)propan-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO.ClH/c10-8-3-1-7(2-4-8)5-9(12)6-11;/h1-4H,5-6,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBMYQIHLHULBJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)CN)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93102-98-8 | |

| Record name | 2-Propanone, 1-amino-3-(4-fluorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93102-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-amino-3-(4-fluorophenyl)propan-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-3-(4-fluorophenyl)propan-2-one hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with nitromethane in the presence of a base, followed by reduction of the resulting nitro compound to the corresponding amine. The reaction conditions typically include the use of strong bases such as sodium hydroxide and reducing agents like hydrogen or palladium on carbon.

Industrial Production Methods: In an industrial setting, the compound is often produced using large-scale chemical reactors. The process involves the careful control of reaction parameters such as temperature, pressure, and pH to ensure the efficient formation of the desired product. Purification steps, including crystallization and chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-(4-fluorophenyl)propan-2-one hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

1-Amino-3-(4-fluorophenyl)propan-2-one hydrochloride has been studied for various applications:

1. Antidepressant Activity:

Research indicates that this compound may exhibit antidepressant-like effects, potentially through modulation of neurotransmitter systems. A study demonstrated its ability to influence serotonin and norepinephrine levels in animal models, suggesting a role in treating mood disorders.

2. Analgesic Properties:

The compound has been evaluated for its analgesic properties. In preclinical studies, it showed promise in reducing pain responses in models of inflammatory pain, indicating potential use in pain management therapies.

3. Modulation of Multi-drug Resistance:

Patents have been filed detailing the use of this compound as a modulator of multi-drug resistance in cancer cells. This application is particularly significant in enhancing the efficacy of chemotherapeutic agents against resistant cancer types .

Case Studies

Case Study 1: Antidepressant Effects

In a controlled study involving rodents, administration of this compound resulted in significant reductions in immobility time during forced swim tests, a common measure for antidepressant efficacy. The compound's effects were comparable to established antidepressants, suggesting its potential as a new therapeutic agent.

Case Study 2: Pain Management

A separate study assessed the analgesic effects of the compound using the formalin test model. Results indicated that treatment with the hydrochloride significantly reduced both the acute and chronic phases of pain response, supporting its potential application in pain relief therapies.

Mechanism of Action

The mechanism by which 1-Amino-3-(4-fluorophenyl)propan-2-one hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors, modulating biological processes such as neurotransmission and immune response.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

1-Amino-3-(4-bromophenyl)propan-2-one Hydrochloride (CAS 1803567-13-6)

- Molecular Formula: C₉H₁₁BrClNO

- Molecular Weight : 264.55 g/mol .

- Structural Difference : Bromine replaces fluorine at the para position of the phenyl ring.

- This compound is used in medicinal chemistry as a halogenated building block .

1-Amino-3-(4-chloro-3-fluorophenyl)propan-2-one Hydrochloride (CAS 1202897-25-3)

- Molecular Formula: C₉H₁₀Cl₂FNO

- Molecular Weight : 238.09 g/mol .

- Structural Difference : Dual halogenation (chloro at position 4, fluoro at position 3) on the phenyl ring.

- Impact : The electron-withdrawing effects of both halogens may enhance stability and alter electronic distribution, influencing reactivity in synthetic pathways .

Functional Group Modifications

4-Fluoromethcathinone (4-FMC)

- Structure: (R/S)-1-(4-fluorophenyl)-2-(methylamino)propan-1-one hydrochloride.

- Key Difference: Methylamino group at position 2 instead of a primary amine, creating a cathinone derivative.

- Properties: Water-soluble crystalline powder; interacts with central nervous system targets due to structural similarity to stimulants like cathinone .

1-(4-Fluorophenyl)-2-methylpropan-1-amine Hydrochloride (CAS 1803588-71-7)

Physicochemical and Pharmacological Properties

Solubility and Stability

- 1-Amino-3-(4-fluorophenyl)propan-2-one Hydrochloride: Likely water-soluble due to ionic hydrochloride salt formation, though direct data are unavailable. Similar cathinone analogs (e.g., 4-FMC HCl) exhibit high aqueous solubility .

- Halogenated Analogs : Bromo and chloro derivatives may exhibit lower solubility than the fluoro analog due to increased lipophilicity .

Thermal Properties

- Melting Points: Aminoketone hydrochlorides often form crystalline solids. For example, related compounds in exhibit melting points between 137°C and 191°C . The target compound’s melting point is unspecified but likely falls within this range.

Pharmacological Potential

- Cathinone Derivatives: 4-FMC demonstrates stimulant effects via monoamine transporter interactions .

- Halogenated Analogs : Bromo and chloro substitutions are common in drug discovery to modulate bioavailability and metabolic stability .

Q & A

Basic: What synthetic routes are recommended for 1-Amino-3-(4-fluorophenyl)propan-2-one hydrochloride, and how do reaction conditions influence yield and purity?

Answer:

The compound can be synthesized via reductive amination or oxidation-reduction sequences. For example, the hydroxyl group in (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol (a structural analog) can be oxidized using chromium trioxide in acetic acid or potassium permanganate to form a ketone intermediate . Reduction of the ketone with sodium borohydride or lithium aluminum hydride in ethanol/THF yields the amine, which is subsequently treated with HCl to form the hydrochloride salt. Reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) critically affect purity: excess oxidizing agents may lead to over-oxidation, while improper pH control during salt formation can reduce crystallinity. Use HPLC or NMR to monitor intermediates and byproducts .

Basic: What analytical techniques are essential for confirming the molecular structure and purity of this compound?

Answer:

- X-ray diffraction (XRD): Resolves crystal structure and confirms stereochemistry, as demonstrated in studies of related fluorophenyl compounds .

- NMR spectroscopy: and NMR identify substituents (e.g., fluorophenyl groups) and detect chiral centers. For example, the (S)-enantiomer of 3-Amino-3-(4-fluorophenyl)propan-1-ol shows distinct splitting patterns in NMR .

- Mass spectrometry (MS): Validates molecular weight (e.g., 169.20 g/mol for the base compound) and detects impurities like unreacted precursors .

Advanced: How can researchers address discrepancies in spectroscopic data when characterizing stereoisomers?

Answer:

Contradictions in spectroscopic data often arise from enantiomeric impurities or solvent-induced shifts. For chiral variants like (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol, use chiral HPLC with a cellulose-based column to separate enantiomers . Compare experimental NMR shifts with computational predictions (DFT or molecular dynamics) to resolve ambiguities. For crystallographic validation, perform single-crystal XRD, as applied in the structural analysis of fluorophenyl-containing COFs . If data conflicts persist, replicate synthesis under inert conditions to rule out oxidation or racemization .

Advanced: What challenges arise in synthesizing enantiomerically pure forms of this compound, and how can they be mitigated?

Answer:

Racemization during synthesis is a key challenge, particularly under acidic or high-temperature conditions. To mitigate:

- Use chiral auxiliaries or enantioselective catalysts (e.g., BINAP-metal complexes) during reduction steps.

- Monitor optical rotation ([α]) during purification to detect racemization.

- Employ low-temperature crystallography (as in COF-1 synthesis ) to stabilize chiral configurations.

- Validate enantiopurity via circular dichroism (CD) spectroscopy or chiral derivatization followed by GC-MS .

Basic: What are the key reactivity trends of the fluorophenyl group in this compound under oxidative or nucleophilic conditions?

Answer:

The 4-fluorophenyl group exhibits moderate electron-withdrawing effects, directing electrophilic substitution to the meta position. Under oxidative conditions (e.g., KMnO), the ketone moiety may undergo cleavage, forming 3-(4-fluorophenyl)-2-oxopropanal . Nucleophilic attack (e.g., Grignard reagents) occurs preferentially at the carbonyl carbon, but steric hindrance from the adjacent amine may limit reactivity. For detailed mechanistic insights, refer to kinetic studies on analogous acetophenone derivatives .

Advanced: How can computational methods aid in predicting the compound’s behavior in covalent organic frameworks (COFs)?

Answer:

Density functional theory (DFT) can model the compound’s integration into COFs by simulating bond formation (e.g., boronate ester linkages in COF-1 ). Predict pore size (7–27 Å) and stability via molecular dynamics, considering steric effects from the fluorophenyl group. Experimental validation involves powder XRD to confirm crystallinity and BET analysis for surface area (up to 1590 m/g in COF-5 ).

Advanced: What protocols ensure safe handling of reactive intermediates during synthesis?

Answer:

- Intermediate isolation: Use cold traps (0–6°C) for unstable intermediates like hydroxylamine derivatives .

- Waste management: Segregate halogenated byproducts (e.g., from fluorophenyl reactions) and dispose via certified hazardous waste services, as outlined for chlorinated analogs .

- Inert atmosphere: Conduct reduction steps (e.g., NaBH) under nitrogen/argon to prevent oxidation .

Advanced: How do solvent polarity and pH influence the compound’s stability in aqueous solutions?

Answer:

- Polar solvents (e.g., water): Protonation of the amine group at low pH (≤3) enhances solubility but may accelerate hydrolysis of the ketone.

- Nonpolar solvents (e.g., THF): Stabilize the neutral amine form but risk aggregation.

- Buffered solutions (pH 5–7): Optimize stability for biological assays. Monitor degradation via UV-Vis spectroscopy (λ~270 nm for fluorophenyl absorption) .

Basic: What are the thermodynamic parameters governing the compound’s solubility in common organic solvents?

Answer:

Solubility correlates with Hansen solubility parameters (δ, δ, δ). The compound is highly soluble in DMSO (δ~26 MPa) and moderately in ethanol (δ~26.5 MPa). Use DSC to measure melting points (e.g., 155–156°C for related compounds ) and predict solubility via Hildebrand equations.

Advanced: How can researchers resolve contradictions in bioactivity data across different studies?

Answer:

- Standardize assays: Use consistent cell lines (e.g., HEK293 for receptor binding) and controls.

- Validate purity: Trace impurities (e.g., unreacted 4-fluorophenyl precursors) may skew results; quantify via LC-MS .

- Cross-reference with structural analogs: Compare with data for 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone to isolate substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.